Technical Documentation Center

3-Amino-2-(4-methoxyphenyl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-2-(4-methoxyphenyl)propan-1-ol

Core Science & Biosynthesis

Foundational

The 3-Amino-2-Arylpropanol Scaffold: A Strategic Guide for Medicinal Chemists

Executive Summary The 3-amino-2-arylpropanol scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common isomers, the -blocker pharmacophore (1-amino-3-aryloxy-2-propanol) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-2-arylpropanol scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common isomers, the


-blocker pharmacophore (1-amino-3-aryloxy-2-propanol) and the phenylalaninol motif (2-amino-3-phenyl-1-propanol). Structurally derived from the reduction of tropic acid  derivatives, this scaffold serves as a critical pharmacophore for Muscarinic Acetylcholine Receptor (mAChR) antagonists  and is increasingly utilized in the design of Neurokinin-1 (NK1) antagonists  and Multidrug Resistance (MDR) modulators .

This technical guide provides a comprehensive analysis of the 3-amino-2-arylpropanol moiety, focusing on its structural activity relationships (SAR), enantioselective synthetic pathways, and validation protocols for biological activity.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The "Tropic" Pharmacophore

The 3-amino-2-arylpropanol core (Structure A ) is chemically defined by a propyl backbone with a hydroxyl group at C1, an aryl ring at C2, and an amine at C3. This creates a specific spatial arrangement that mimics the transition state of acetylcholine hydrolysis and binds with high affinity to the orthosteric site of muscarinic GPCRs.

  • C2-Aryl Substituent: The aryl group at the 2-position provides critical hydrophobic interactions (π-π stacking) within the receptor pocket (e.g., Trp residues in mAChRs). Steric bulk here (e.g., phenyl vs. cyclohexyl) dictates selectivity between M1, M2, and M3 subtypes.

  • C1-Hydroxyl Group: Acts as a hydrogen bond donor/acceptor. In many anticholinergic drugs (e.g., atropine, ipratropium), this hydroxyl group is esterified; however, in 3-amino-2-arylpropanol derivatives, the free hydroxyl often serves to improve solubility or acts as a bioisostere for the ester oxygen, reducing hydrolytic instability.

  • C3-Amine: The basic nitrogen is protonated at physiological pH, forming an essential ionic bond with a conserved Aspartate residue (Asp113 in M1) in the GPCR transmembrane domain.

Stereochemical Considerations

The C2 position is a chiral center. Biological activity is often enantiospecific.

  • (S)-Enantiomers: Typically derived from (S)-Tropic acid, these often exhibit higher affinity for muscarinic receptors due to optimal orientation of the hydroxymethyl group relative to the aryl ring.

  • Rigidification: Cyclization of the propyl chain (bridging C1 and C3) leads to tropane alkaloids, whereas the open-chain 3-amino-2-arylpropanol offers greater conformational flexibility, allowing for "induced fit" binding in diverse targets like the Norepinephrine Transporter (NET) .

Pharmacophore Scaffold 3-Amino-2-Arylpropanol Core C2_Aryl C2-Aryl Group (Hydrophobic Pocket) Scaffold->C2_Aryl Pi-Stacking C1_OH C1-Hydroxyl (H-Bond Donor) Scaffold->C1_OH Polar Interaction C3_Amine C3-Amine (Ionic Interaction) Scaffold->C3_Amine Salt Bridge Target Target Receptor (mAChR / NET) C2_Aryl->Target C1_OH->Target C3_Amine->Target

Figure 1: Pharmacophore mapping of the 3-amino-2-arylpropanol scaffold highlighting key interaction points with GPCR targets.

Part 2: Synthetic Strategies

The synthesis of 3-amino-2-arylpropanols presents a challenge in controlling the C2 stereocenter. While reduction of tropic acid is direct, generating diverse derivatives requires a modular approach. The most robust method involves the Mannich Reaction followed by reduction, or the Enantioselective Hydrogenation of


-amino acrylates.
Primary Route: The Mannich-Reduction Sequence

This pathway allows for the rapid assembly of the carbon skeleton using readily available aryl acetic acid esters.

  • Mannich Condensation: Reaction of an aryl acetate with paraformaldehyde and a secondary amine generates the

    
    -amino ester.
    
  • Reduction: The ester is reduced to the alcohol using Lithium Aluminum Hydride (LAH) or Borane-THF.

Asymmetric Route: Catalytic Hydrogenation

To access high enantiomeric excess (ee), the precursor


-aryl-acrylates can be subjected to asymmetric hydrogenation using Ru-BINAP or Rh-DuPhos catalysts prior to the final reduction.

Synthesis SM1 Aryl Acetic Ester Intermediate Ethyl 3-amino-2-arylpropionate SM1->Intermediate Condensation Reagents1 CH2O + HNR2 (Mannich) Reagents1->Intermediate Product 3-Amino-2-Arylpropanol Intermediate->Product Hydride Transfer Reagents2 LiAlH4 / THF (Reduction) Reagents2->Product

Figure 2: Modular synthetic pathway via the Mannich reaction, allowing for diversity at the amine and aryl positions.

Part 3: Experimental Protocols

Synthesis of 3-(Dimethylamino)-2-Phenylpropan-1-ol

Objective: To synthesize a reference standard for muscarinic binding assays.

Reagents:

  • Ethyl phenylacetate (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)[1]

  • Lithium Aluminum Hydride (LAH) (2.0 eq)

  • Acetic acid (cat.)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Mannich Reaction:

    • In a round-bottom flask, dissolve Ethyl phenylacetate (16.4 g, 100 mmol) in ethanol (50 mL).

    • Add Paraformaldehyde (3.6 g, 120 mmol) and Dimethylamine HCl (9.8 g, 120 mmol).

    • Add catalytic acetic acid (0.5 mL) and reflux the mixture for 12 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting ester.

    • Workup: Remove solvent in vacuo. Basify the residue with sat. NaHCO3 and extract with DCM (3x). Dry over MgSO4 and concentrate to yield the intermediate Ethyl 3-(dimethylamino)-2-phenylpropionate .

  • Reduction:

    • Prepare a suspension of LAH (7.6 g, 200 mmol) in anhydrous THF (100 mL) under Nitrogen atmosphere at 0°C.

    • Add the crude Mannich base (dissolved in 20 mL THF) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add 7.6 mL water, followed by 7.6 mL 15% NaOH, then 23 mL water.

    • Filter the granular precipitate through Celite.

    • Concentrate the filtrate to obtain the crude amino alcohol.

    • Purification: Recrystallize from Et2O/Hexane or purify via flash chromatography (DCM:MeOH 9:1).

Validation:

  • 1H NMR (CDCl3): Look for the characteristic ABX pattern of the -CH2-CH(Ph)-CH2- system. The C2-H proton typically appears as a multiplet around 3.0-3.2 ppm.

  • MS (ESI): [M+H]+ = 180.14.

Biological Assay: Muscarinic Receptor Binding (Calcium Flux)

Objective: To determine the antagonistic potency (IC50) of the synthesized derivative against M3 muscarinic receptors.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human M3 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Compound Treatment: Add the synthesized 3-amino-2-arylpropanol derivative (serial dilutions: 1 nM to 10 µM) to the cells and incubate for 15 minutes.

  • Agonist Challenge: Inject Carbachol (EC80 concentration, typically 50 nM) to stimulate calcium release.

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate IC50 based on the inhibition of the Carbachol-induced calcium peak.

Part 4: Therapeutic Applications & Future Directions

Muscarinic Antagonists

Derivatives of this scaffold are direct analogues of the hydrolytic products of Tropicamide and Atropine . By modifying the amine (e.g., to a quaternary ammonium), these compounds can be developed into peripherally acting anticholinergics for COPD or overactive bladder, minimizing CNS side effects.

Multidrug Resistance (MDR) Reversal

Recent studies indicate that 3-amino-2-arylpropanol derivatives can inhibit P-glycoprotein (P-gp) . The lipophilic aryl group and the basic amine allow the molecule to act as a competitive substrate for the efflux pump, potentially restoring the efficacy of chemotherapeutics in resistant cancer lines.

Comparison Table: Amino Alcohol Scaffolds
Scaffold TypeChemical StructurePrimary Target ClassRepresentative Drug
3-Amino-2-Arylpropanol HO-CH2-CH(Ar)-CH2-NH2Muscarinic Receptors, NETTropicamide (precursor)
Phenylalaninol HO-CH2-CH(NH2)-CH2-ArProtease InhibitorsIndinavir (core)
Beta-Blocker HO-CH(Ar)-CH2-NH-RBeta-Adrenergic ReceptorsPropranolol
Gamma-Amino Alcohol Ar-CH(OH)-CH2-CH2-NH2NMDA/SerotoninFluoxetine (isomer)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol. Retrieved from [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of alpha-amino acids.[2] Journal of the American Chemical Society. Retrieved from [Link]

  • Mendoza, A., et al. (2011). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, and toxicological studies. European Journal of Medicinal Chemistry.[3] (Contextualized via NCBI Bookshelf). Retrieved from [Link]

  • Davies, S. G., et al. (2007). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids. Organic & Biomolecular Chemistry.[4] Retrieved from [Link]

Sources

Exploratory

Technical Comparison: 3-Amino-2-(4-methoxyphenyl)propan-1-ol vs. Tyrosinol

This guide provides a rigorous technical comparison between Tyrosinol (a naturally derived 1,2-amino alcohol) and 3-Amino-2-(4-methoxyphenyl)propan-1-ol (a synthetic 1,3-amino alcohol regioisomer). Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Tyrosinol (a naturally derived 1,2-amino alcohol) and 3-Amino-2-(4-methoxyphenyl)propan-1-ol (a synthetic 1,3-amino alcohol regioisomer).

Executive Summary

The primary distinction between these two molecules lies in their molecular topology and functional group chemistry .

  • Tyrosinol is a 1,2-amino alcohol (vicinal) derived from the chiral pool (L-Tyrosine). It features a phenol moiety, making it susceptible to oxidation and suitable for orthogonal protection strategies in peptide synthesis.

  • 3-Amino-2-(4-methoxyphenyl)propan-1-ol is a 1,3-amino alcohol (homo-amino) typically synthesized via de novo routes (e.g., cinnamate reduction). It features a methoxy (anisole) moiety, conferring greater metabolic stability and lipophilicity.

This structural divergence dictates their utility: Tyrosinol is a staple in chiral auxiliary chemistry and peptidomimetics, whereas the 3-amino-2-aryl scaffold is a pharmacophore often found in neurotransmitter transporter inhibitors and GPCR ligands.

Structural & Physicochemical Analysis[1][2][3][4]

Molecular Architecture

The core difference is the spacing between the amine and hydroxyl groups (regioisomerism) and the nature of the aromatic substituent.

FeatureTyrosinol 3-Amino-2-(4-methoxyphenyl)propan-1-ol
IUPAC Name 2-Amino-3-(4-hydroxyphenyl)propan-1-ol3-Amino-2-(4-methoxyphenyl)propan-1-ol
Backbone Topology 1,2-Amino Alcohol (Vicinal)1,3-Amino Alcohol
Chirality Defined (L-isomer common, derived from L-Tyr)Racemic (unless asymmetric synthesis used)
Aromatic Group Phenol (4-Hydroxyphenyl)Anisole (4-Methoxyphenyl)
H-Bond Donors 3 (NH₂, OH-aliphatic, OH-phenolic)2 (NH₂, OH-aliphatic)
LogP (Est.) ~0.6 (Hydrophilic)~1.5 (More Lipophilic)
pKa (Amine) ~9.5 (Inductive effect of vicinal -OH)~10.0 (Reduced inductive withdrawal)
Structural Visualization

The following diagram illustrates the connectivity differences. Note the "Vicinal" vs. "1,3-Gap" spacing.

Structures cluster_0 Tyrosinol (1,2-Amino Alcohol) cluster_1 3-Amino-2-(4-methoxyphenyl)propan-1-ol (1,3-Amino Alcohol) T_Core Propane Backbone (C1-C2-C3) T_OH OH (C1) T_Core->T_OH T_NH2 NH2 (C2) T_Core->T_NH2 T_Ar 4-OH-Phenyl (C3) T_Core->T_Ar M_Core Propane Backbone (C1-C2-C3) M_OH OH (C1) M_Core->M_OH M_Ar 4-OMe-Phenyl (C2) M_Core->M_Ar M_NH2 NH2 (C3) M_Core->M_NH2

Figure 1: Connectivity comparison highlighting the positional shift of the Amine and Aryl groups.

Synthetic Pathways[6][7][8]

The synthesis of these molecules reflects their origin: Tyrosinol is a reduction product , while the 3-amino isomer is typically a construction product .

Tyrosinol Synthesis (Reduction)

Tyrosinol is produced by the direct reduction of L-Tyrosine. The challenge is preserving the chiral center while reducing the carboxylic acid.

  • Reagent: Borane-Dimethyl Sulfide (BH₃·DMS) or LiAlH₄.

  • Mechanism: Chemoselective reduction of the carboxylate to the primary alcohol.

3-Amino-2-(4-methoxyphenyl)propan-1-ol Synthesis (Construction)

This scaffold requires building the 1,3-relationship. A common route involves the Michael addition of nitromethane to a cinnamate derivative, followed by reduction.

  • Precursor: Methyl 4-methoxycinnamate.

  • Step 1: Michael Addition (Nitromethane/Base)

    
     Methyl 4-methoxy-3-(nitromethyl)benzoate (Wait, regioselectivity is key here. The nitro group adds to the beta-position of the cinnamate? No, nitromethane adds to the beta carbon, ester is alpha. We need the aryl at C2.
    
    • Correction: To get Aryl at C2 and Amine at C3:

    • Route: Knoevenagel condensation of 4-methoxybenzaldehyde with nitroethanol? No.

    • Route: Tropic Acid Analog Reduction . Start with 2-(4-methoxyphenyl)acrylic acid

      
       Michael addition of amine?
      
    • Standard Route: Reduction of a

      
      -cyano ester .
      
      • Start with Methyl (4-methoxyphenyl)acetate.

      • Alkylate with Formaldehyde (Hydroxymethylation)

        
         Tropic acid derivative.
        
      • Convert OH to Leaving Group

        
         Displacement with CN 
        
        
        
        Reduction.
    • Most Robust Route (Nitro-Aldol):

      • Henry Reaction (Nitroaldol) gives 1,2-amino alcohols.

      • Correct Route for 1,3-isomer: Reduction of 3-amino-2-(4-methoxyphenyl)propanoic acid . This acid is accessible via hydrogenation of the corresponding cyano-acrylic derivative.

Synthesis cluster_Tyr Tyrosinol Synthesis cluster_Target 3-Amino-2-(4-methoxyphenyl)propan-1-ol Synthesis Tyr L-Tyrosine (COOH, NH2, Phenol) Red Reduction (BH3-DMS / THF) Tyr->Red Tyrosinol Tyrosinol (CH2OH, NH2, Phenol) Red->Tyrosinol Start Methyl (4-methoxyphenyl)acetate Step1 1. Formylation/Hydroxymethylation 2. Cyano-group insertion Start->Step1 Inter Intermediate: 3-Cyano-2-(4-OMe-Ph)propanoate Step1->Inter Step2 Global Reduction (LiAlH4) Inter->Step2 Target Target Molecule (1,3-Amino Alcohol) Step2->Target

Figure 2: Divergent synthetic strategies. Tyrosinol retains the natural amino acid skeleton, while the target requires carbon-framework manipulation.

Reactivity & Functionalization

Understanding the reactivity differences is crucial for experimental design.

Cyclization Potential
  • Tyrosinol (1,2-System): Reacts with phosgene or carbonyldiimidazole (CDI) to form Oxazolidinones (5-membered rings). These are stable and often used as chiral auxiliaries (Evans auxiliaries).

  • Target (1,3-System): Reacts with aldehydes or phosgene to form 1,3-Oxazinanes (6-membered rings). The formation of the 6-membered ring is kinetically slower than the 5-membered ring but thermodynamically stable.

Phenol vs. Anisole Chemistry
  • Tyrosinol (Phenol):

    • Acidity: The phenolic proton (pKa ~10) allows for selective O-alkylation or O-acylation.

    • Oxidation: Susceptible to oxidation to quinones. Requires protection (e.g., t-Bu, Bzl) during harsh oxidative steps.

  • Target (Anisole):

    • Stability: The methoxy group is chemically inert under most standard organic synthesis conditions.

    • Deprotection: Demethylation to the free phenol requires harsh Lewis acids (BBr₃) or thiolates, making it a robust protecting group strategy if the phenol is the ultimate target.

Experimental Protocols

Protocol A: Synthesis of L-Tyrosinol (Reduction)

Reference: Adapted from McKennon et al. (1993) for amino acid reduction.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar under N₂ atmosphere.

  • Reactants: Charge L-Tyrosine (10.0 g, 55 mmol) and anhydrous THF (100 mL).

  • Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide complex (BH₃·DMS, 10 M, 12 mL) dropwise over 30 minutes. Caution: H₂ gas evolution.

  • Reflux: Allow to warm to RT, then heat to reflux for 12 hours. The slurry will dissolve as the reaction proceeds.

  • Quench: Cool to 0°C. Carefully add Methanol (50 mL) to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve residue in 6M HCl (50 mL) and reflux for 1 hour (to break the B-N complex).

  • Isolation: Basify with NaOH to pH >12. Extract with EtOAc (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~85-90% of a white solid.

Protocol B: Analytical Differentiation (NMR)

To distinguish the two isomers if labels are lost:

SignalTyrosinol (1,2-isomer)Target (1,3-isomer)
Methine (CH) ~3.0 ppm (m) . The CH is attached to the amine.[1][2]~2.8 ppm (m) . The CH is attached to the aryl group.
Methylene (CH₂-O) ~3.3-3.6 ppm (dd) .~3.7 ppm (d) .
Methylene (CH₂-N) Not present (CH-NH₂ is methine).~2.9 ppm (t/dd) . Distinct CH₂-NH₂ signal.[3][1]
Aromatic-OCH₃ Absent.Singlet at ~3.8 ppm .

References

  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry 58.13 (1993): 3568-3571. Link

  • Abell, C., et al. "Solid Phase Aldol and Conjugate Addition Reactions Using Evans' Oxazolidinone Chiral Auxiliary." Tetrahedron Letters 39.17 (1998): 2655-2658.[1] Link[1]

  • PubChem. "Tyrosinol - Compound Summary."[4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "L-Tyrosinol hydrochloride Product Specification." Link

  • ChemicalBook. "3-Amino-2-(4-methoxyphenyl)propan-1-ol Properties." Link

Sources

Foundational

An In-depth Technical Guide to the Synthesis of β-Amino Alcohol Building Blocks for Pharmaceuticals

Foreword: The Strategic Importance of the 1,2-Amino Alcohol Motif in Medicinal Chemistry The β-amino alcohol, or 1,2-amino alcohol, is a privileged structural motif whose prevalence in natural products and active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 1,2-Amino Alcohol Motif in Medicinal Chemistry

The β-amino alcohol, or 1,2-amino alcohol, is a privileged structural motif whose prevalence in natural products and active pharmaceutical ingredients (APIs) is a testament to its profound impact on biological activity.[1][2][3] From the potent antimalarial activity of quinines to their crucial role as β-blockers in managing cardiovascular disorders, these compounds are foundational to modern medicine.[2][4] The stereochemistry of the two adjacent carbons bearing the hydroxyl and amino groups is often a critical determinant of a drug's efficacy and safety, making the enantioselective synthesis of these building blocks a paramount challenge in pharmaceutical development.[3][5]

This guide provides an in-depth exploration of the core synthetic strategies employed to produce enantiomerically pure β-amino alcohols. We will move beyond a mere recitation of protocols to dissect the underlying principles, explain the rationale behind methodological choices, and provide actionable, field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Synthetic Strategies from Common Precursors

The most direct and often cost-effective routes to chiral β-amino alcohols leverage the existing stereochemistry of readily available starting materials. Two cornerstone strategies dominate this approach: the reduction of α-amino acids and the nucleophilic ring-opening of epoxides.

Reduction of α-Amino Acids: A Chiral Pool Approach

The natural chiral pool, particularly the 20 proteinogenic α-amino acids, offers a highly reliable and economical source of enantiopure starting materials.[3] The direct reduction of the carboxylic acid moiety provides a straightforward path to the corresponding β-amino alcohol, preserving the stereocenter at the α-carbon.

Causality Behind Reagent Choice: The selection of the reducing agent is critical and depends on the specific substrate and desired outcome.

  • Lithium Aluminum Hydride (LiAlH₄): This powerful, non-selective hydride reagent is highly effective for the reduction of carboxylic acids. Its high reactivity ensures the complete conversion of the acid to the primary alcohol. However, this power comes with challenges: LiAlH₄ reacts violently with protic solvents (including water and alcohols) and requires stringent anhydrous reaction conditions and careful quenching procedures. It is the reagent of choice when a robust and rapid reduction is needed.

  • Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane offers a milder and more selective alternative. It readily reduces carboxylic acids while being less reactive towards many other functional groups, offering a wider range of functional group tolerance. The primary operational advantage is its compatibility with ethereal solvents like tetrahydrofuran (THF) under less stringent conditions than LiAlH₄.

Workflow for α-Amino Acid Reduction

G start Start: Chiral α-Amino Acid reduction Reduction (e.g., LiAlH₄ or BH₃·THF in THF) start->reduction workup Aqueous Work-up (Quenching) reduction->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: Enantiopure β-Amino Alcohol purification->product G sub Prochiral α-Amino Ketone complex Substrate-Catalyst Complex sub->complex cat Chiral Catalyst (e.g., Ru-BINAP) cat->complex hydride Hydride Source (e.g., H₂) hydride->complex  Stereoselective Hydride Delivery complex->cat Catalyst Regeneration product Enantioenriched β-Amino Alcohol complex->product

Caption: Asymmetric reduction of an α-amino ketone via a chiral catalyst complex.

Asymmetric Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation (SAA) is a landmark reaction that allows for the direct conversion of an alkene into a β-amino alcohol in a single, highly stereocontrolled step. The reaction uses an osmium catalyst in conjunction with a chiral ligand (derived from cinchona alkaloids) to direct the simultaneous addition of a hydroxyl group and an amino group across the double bond. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) determines which enantiomer of the product is formed.

This method is exceptionally powerful for creating complex β-amino alcohols from simple olefin precursors and has been instrumental in the synthesis of numerous pharmaceutical agents.

Chapter 3: Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as the availability of starting materials, required scale, cost, and the specific stereochemistry and substitution pattern of the target molecule.

Synthetic Strategy Starting Material Key Advantages Key Limitations Typical Stereocontrol
Reduction of α-Amino Acids α-Amino AcidsHigh enantiopurity, cost-effective, readily available starting materials. [3]Limited to the side chains of natural amino acids.Substrate-controlled.
Ring-Opening of Epoxides Epoxides, AminesHigh versatility, modular (can vary both epoxide and amine). [6]Requires chiral epoxides for stereocontrol; regioselectivity can be an issue.Reagent/Substrate-controlled.
Asymmetric Reduction α-Amino KetonesAccess to novel structures, high enantioselectivity possible.Requires development of specific catalysts; may involve multiple steps.Catalyst-controlled.
Asymmetric Aminohydroxylation AlkenesDirect, atom-economical, high enantioselectivity. [1]Catalyst can be expensive; substrate scope may be limited.Catalyst-controlled.

Conclusion and Future Outlook

The synthesis of β-amino alcohol building blocks is a mature yet continually evolving field. While classic methods like amino acid reduction and epoxide ring-opening remain mainstays of industrial synthesis, the demand for novel and complex drug candidates drives continuous innovation in asymmetric catalysis. [7]Emerging strategies, such as photoredox-catalyzed methods, promise even milder and more efficient routes to these vital pharmaceutical intermediates. [1]A thorough understanding of the principles and practicalities of each synthetic approach is essential for any scientist working to develop the next generation of life-saving medicines.

References

  • Tan, L., Chen, C., & Zhang, X. (2002). Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. Organic Letters, 4(5), 835–838. Available at: [Link]

  • Kamtan, A., Perveen, S., Ali, T., Rahman, T., Huda, F. N. U., Wang, L., Zhang, J., & Khan, A. (2025). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. Available at: [Link]

  • Begum, Z., Sannabe, H., Seki, C., Okuyama, Y., Kwon, E., Uwai, K., Tokiwa, M., Tokiwa, S., Takeshita, M., & Nakano, H. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • gChem. (2025). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Available at: [Link]

  • Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
  • SciSpace. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]

  • Supe, L. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. Medical Sciences Forum, 14(1), 23. Available at: [Link]

  • Cossy, J., Gomez Pardo, D., Dumas, C., Mirguet, O., Déchamps, I., Métro, T.-X., Burger, B., Roudeau, R., Appenzeller, J., & Cochi, A. (2009). Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. Chirality, 21(9), 850–856. Available at: [Link]

  • Fakhri, H., & Salimi, M. (2024). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research. Available at: [Link]

  • ResearchGate. (n.d.). Examples of β-Amino Alcohol-containing Chiral Ligands and Auxiliaries. Available at: [Link]

Sources

Exploratory

Synonyms and Technical Profile: 3-Amino-2-(4-methoxyphenyl)propan-1-ol

This guide provides an in-depth technical analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol , a specific chiral building block used in medicinal chemistry.[1] It details the nomenclature, structural identity, and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol , a specific chiral building block used in medicinal chemistry.[1] It details the nomenclature, structural identity, and synthetic context of this molecule, distinguishing it from common regioisomers like O-methyl-tyrosinol.[1]

[1][2]

Core Identity & Chemical Structure

This molecule is a


-amino alcohol  featuring a 

-aryl substituent
.[1] Its structural backbone consists of a propanol chain where the amino group is terminal (C3) and the 4-methoxyphenyl group is attached to the central carbon (C2).[1] This specific connectivity is critical for its function as a scaffold in the synthesis of neuroactive compounds (e.g., GABA analogs) and peptidomimetics.[1]
Structural Visualization

The diagram below illustrates the precise connectivity and numbering, highlighting the distinction between the target molecule and its common isomer, O-methyl-tyrosinol.[1]

ChemicalStructure Target TARGET MOLECULE 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Beta-aryl / Gamma-amino) Isomer COMMON ISOMER (Distinct) O-Methyl-tyrosinol (Alpha-amino / Beta-aryl) Target->Isomer Regioisomer of C1 C1: Hydroxyl (-OH) Target->C1 Contains C2 C2: 4-Methoxyphenyl (-Ar) Target->C2 Contains C3 C3: Amine (-NH2) Target->C3 Contains

Figure 1: Structural connectivity and distinction from common regioisomers.

Nomenclature & Synonyms

Due to its specific use as a pharmaceutical intermediate rather than a marketed drug, this compound is primarily identified by systematic IUPAC names and catalog identifiers.[1]

Systematic & IUPAC Names[1]
  • Primary IUPAC: 3-Amino-2-(4-methoxyphenyl)propan-1-ol[1][2]

  • Alternative IUPAC: 2-(4-Methoxyphenyl)-3-aminopropan-1-ol[1][3]

  • Inverted Connectivity:

    
    -(Aminomethyl)-4-methoxybenzeneethanol[1]
    
Functional Class Names

These names describe the molecule based on its chemical functionality, often used in synthetic planning:

  • Reduced 4-Methoxy-Phenibut: Describes the molecule as the alcohol reduction product of the GABA-B agonist analog, 4-methoxy-phenibut (3-amino-2-(4-methoxyphenyl)propanoic acid).[1]

  • 
    -Amino-
    
    
    
    -(p-anisyl)propanol:
    Highlights the relationship to the anisyl (methoxybenzene) group.[1]
  • Des-carboxy-4-methoxy-dihydro-cinnamic amine: A theoretical descriptor used in retrosynthetic analysis.[1]

Database Identifiers
RegistryIdentifierNotes
CAS (Free Base) 1280777-28-7 Primary identifier for the neutral molecule.[1]
CAS (HCl Salt) 1280721-66-5 Common form for storage and stability.[1]
PubChem CID Search by StructureOften indexed under specific salt forms.[1]
Molecular Formula C

H

NO

MW: 181.23 g/mol

Scientific Context & Applications

Distinction from Tyrosine Derivatives

It is imperative to distinguish this molecule from O-Methyl-tyrosinol (2-amino-3-(4-methoxyphenyl)propan-1-ol).[1]

  • Target (3-Amino-2-aryl): The amino group is on the terminal carbon (C3).[1] This is a "beta-amino acid" derivative structure.[1]

  • Tyrosinol (2-Amino-3-aryl): The amino group is on the central carbon (C2).[1] This is an "alpha-amino acid" derivative structure.[1]

  • Implication: The target molecule exhibits different biological activity, likely related to GABA-ergic systems (similar to Baclofen/Phenibut) rather than adrenergic/dopaminergic systems (tyrosine-like).[1]

Synthetic Utility

This amino alcohol serves as a precursor for heterocyclic ring closure:

  • Azetidines: Cyclization via activation of the alcohol (e.g., mesylation) followed by intramolecular displacement by the amine.[1]

  • Oxazolidinones: Reaction with phosgene equivalents (e.g., CDI) to form 4-aryl-oxazolidin-2-ones, which are common chiral auxiliaries or antibiotic scaffolds.[1]

Experimental Protocols (Synthesis & Handling)

Synthesis Pathway (Reductive Route)

The most reliable synthesis involves the reduction of the corresponding


-amino acid or cyano-ester.[1]

Protocol: Reduction of 3-Cyano-2-(4-methoxyphenyl)propanoic acid ester

  • Precursor Formation: Condensation of 4-methoxy-phenylacetic acid ester with formaldehyde/amine (Mannich-like) or cyano-alkylation.[1]

  • Reduction Step:

    • Reagents: Lithium Aluminum Hydride (LiAlH

      
      ) or Borane-THF (BH
      
      
      
      
      
      THF).[1]
    • Conditions: Anhydrous THF, 0°C to Reflux, 12-24h.

    • Mechanism: The hydride reduces both the ester (to alcohol) and the nitrile/amide (to amine) simultaneously.[1]

  • Workup: Quench with Fieser method (H

    
    O, 15% NaOH, H
    
    
    
    O), filter precipitate, and extract with DCM.
  • Purification: Recrystallization of the HCl salt (using HCl/Ether) is preferred over column chromatography for amino-alcohols due to streaking.[1]

Synthesis Visualization

Synthesis Start STARTING MATERIAL 4-Methoxyphenylacetic Acid (or Ester) Step1 INTERMEDIATE 3-Cyano-2-(4-methoxyphenyl)propanoate (via Alkylation) Start->Step1 C-Alkylation Reagent REDUCTION LiAlH4 / THF (Global Reduction) Step1->Reagent Add Hydride Product FINAL PRODUCT 3-Amino-2-(4-methoxyphenyl)propan-1-ol (CAS: 1280777-28-7) Reagent->Product Reflux & Workup

Figure 2: General synthetic pathway via reduction of cyano-ester precursors.

References

  • Chemical Book. (2025).[1] 3-Amino-2-(4-methoxyphenyl)propan-1-ol Product Page. Retrieved from [1]

  • ChemSrc. (2025).[1] CAS 1280777-28-7 Entry.[1][2][3][4][5][6] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary for C10H15NO2 (Isomers and Derivatives). Retrieved from [1]

  • Bidepharm. (2025).[1][4] Certificate of Analysis for CAS 1280777-28-7.[1][2][4] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Using 3-Amino-2-(4-methoxyphenyl)propan-1-ol as a chiral auxiliary

Application Note: 3-Amino-2-(4-methoxyphenyl)propan-1-ol Derivatives in Asymmetric Synthesis Executive Summary & Structural Disambiguation Critical Note on Nomenclature and Isomerism: Before proceeding with experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-(4-methoxyphenyl)propan-1-ol Derivatives in Asymmetric Synthesis

Executive Summary & Structural Disambiguation

Critical Note on Nomenclature and Isomerism: Before proceeding with experimental protocols, it is vital to address a common nomenclature ambiguity in this class of compounds. The string "3-Amino-2-(4-methoxyphenyl)propan-1-ol" describes a


-amino alcohol skeleton (a 1,3-amino alcohol). However, in the context of "Chiral Auxiliaries" for asymmetric synthesis, the industry standard utilizing the 4-methoxyphenyl moiety is (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol  (also known as O-Methyl-L-Tyrosinol ), which serves as a precursor to Evans-type oxazolidinones.
  • Literal Structure (3-Amino-2...): Precursor to 5-substituted-1,3-oxazinan-2-ones. (Less common, lower stereocontrol due to distance of chiral center from reaction site).

  • Functional Equivalent (2-Amino-3...): Precursor to 4-substituted-oxazolidinones (Evans Auxiliaries). (High stereocontrol, Industry Standard).

This guide focuses on the Functional Equivalent (O-Methyl-Tyrosinol) as the primary chiral auxiliary candidate, while noting the specific electronic advantages of the p-methoxy group (PMP).

Mechanistic Insight: The PMP Advantage

The use of the 4-methoxyphenyl (PMP) substituted amino alcohol offers distinct advantages over the standard Phenylalaninol (benzyl) or Valinol (isopropyl) derived auxiliaries:

  • Electronic Tuning: The electron-donating methoxy group increases the electron density of the aromatic ring. In Lewis-acid catalyzed reactions (e.g., Diels-Alder), this can influence the

    
    -stacking interactions between the auxiliary and the substrate.
    
  • Crystallinity: Derivatives containing the PMP group often exhibit superior crystallinity compared to their unsubstituted phenyl analogs, facilitating purification without chromatography.

  • UV-Vis Tracking: The distinct absorbance of the anisole moiety allows for sensitive HPLC monitoring during reaction optimization.

  • Oxidative Cleavage Potential: Unlike standard benzyl groups, the PMP group allows for potential oxidative deprotection strategies using Cerium Ammonium Nitrate (CAN) if the auxiliary is used as a protecting group rather than a removable auxiliary.

Experimental Protocols

Phase 1: Synthesis of the Chiral Auxiliary (Oxazolidinone Scaffold)

The amino alcohol must first be cyclized to the active oxazolidinone (Evans Auxiliary).

Reagents:

  • (S)-O-Methyl-Tyrosinol (1.0 equiv)

  • Diethyl Carbonate (1.5 equiv) or Triphosgene (0.4 equiv)

  • Potassium Carbonate (

    
    , 0.1 equiv)
    
  • Solvent: Toluene or THF

Protocol (Diethyl Carbonate Method - Green Chemistry Route):

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add (S)-O-Methyl-Tyrosinol (10.0 g, 55 mmol),

    
     (0.76 g, 5.5 mmol), and Diethyl Carbonate (10 mL, 82.5 mmol).
    
  • Reflux: Suspend in Toluene (100 mL) and heat to reflux (

    
    ).
    
  • Distillation: Ethanol is generated as a byproduct. Monitor the Dean-Stark trap. Continue reflux until ethanol evolution ceases (approx. 12-16 hours).

  • Workup: Cool to room temperature. Wash the organic layer with water (

    
     mL) to remove carbonate salts.
    
  • Crystallization: Dry the organic layer (

    
    ), filter, and concentrate in vacuo. Recrystallize the residue from EtOAc/Hexanes to yield (S)-4-(4-methoxybenzyl)-2-oxazolidinone  as white needles.
    
Phase 2: N-Acylation (Lithiation Protocol)

To use the auxiliary, a substrate (acyl group) must be attached.

Protocol:

  • Dissolve the Oxazolidinone (1.0 equiv) in dry THF under

    
     at 
    
    
    
    .
  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min.

  • Add the desired Acid Chloride (1.1 equiv) dropwise.

  • Allow to warm to

    
     over 1 hour. Quench with saturated 
    
    
    
    .
Phase 3: Asymmetric Alkylation (The Core Application)

This step installs the new stereocenter with high enantiomeric excess (>98% ee).

Mechanism: The reaction proceeds via a Z-enolate. The Lithium cation chelates between the oxazolidinone carbonyl and the enolate oxygen. The bulky PMP-benzyl group at C4 blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

Table 1: Optimization of Alkylation Conditions

ParameterStandard ConditionHigh-Selectivity ConditionNotes
Base LDA (Lithium Diisopropylamide)NaHMDS (Sodium Hexamethyldisilazide)NaHMDS often gives higher Z-enolate ratios.
Temperature


to

Maintain low temp to prevent enolate equilibration.
Solvent THFTHF / DMPU (9:1)DMPU accelerates sluggish alkyl halides.
Electrophile Alkyl Iodide (1.5 equiv)Alkyl Triflate (1.2 equiv)Triflates are more reactive for hindered substrates.

Step-by-Step Protocol:

  • Enolization: In a flame-dried flask, dissolve the N-acylated auxiliary (1.0 mmol) in THF (5 mL). Cool to

    
    .
    
  • Deprotonation: Add NaHMDS (1.1 mmol, 1.0 M in THF) dropwise. The solution typically turns bright yellow (characteristic of the enolate). Stir for 45 mins at

    
    .
    
  • Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, 1.5 mmol) neat or in minimal THF.

  • Reaction: Stir at

    
     for 2-4 hours. Monitor by TLC (UV visualization is enhanced by the PMP group).
    
  • Quench: Add acetic acid (2.0 equiv) in THF at

    
    , then warm to room temperature.
    
  • Purification: Flash chromatography. The diastereomers are usually separable, but high selectivity (>95:5 dr) often renders this unnecessary.

Visualization: The Evans Cycle

The following diagram illustrates the lifecycle of the auxiliary, highlighting the critical stereocontrol points.

EvansCycle AminoAlcohol Start: O-Methyl-Tyrosinol (Chiral Scaffold) Oxazolidinone Auxiliary: (S)-4-(4-methoxybenzyl)-2-oxazolidinone AminoAlcohol->Oxazolidinone Cyclization (Diethyl Carbonate/K2CO3) Acylated N-Acylated Species (Substrate Attached) Oxazolidinone->Acylated n-BuLi, R-COCl Enolate Li-Enolate Intermediate (Chelated Z-Enolate) Acylated->Enolate NaHMDS, -78°C Alkylated Alkylated Product (New Stereocenter Formed) Enolate->Alkylated R'-X (Electrophile) Steric Blockade by PMP CleavedProduct Final Chiral Acid/Alcohol (Target Molecule) Alkylated->CleavedProduct LiOH/H2O2 (Hydrolysis) or LiBH4 (Reduction) RecycledAux Recovered Auxiliary Alkylated->RecycledAux Cleavage Step RecycledAux->Oxazolidinone Re-use

Caption: The stereoselective alkylation cycle using the O-Methyl-Tyrosinol derived auxiliary. Note the recycling loop allowing for cost-efficient scale-up.

Cleavage Protocols (Removal of Auxiliary)

The versatility of the oxazolidinone auxiliary lies in the variety of ways it can be removed to yield different functional groups.

  • Option A: Hydrolysis to Carboxylic Acid (Standard)

    • Reagents:

      
       (2 equiv), 
      
      
      
      (30%, 4 equiv), THF/H2O (3:1).
    • Procedure: Cool alkylated substrate to

      
      . Add peroxide, then LiOH. Stir 1 hr. Quench with 
      
      
      
      .
    • Advantage:[1][2] The PMP-oxazolidinone is easily recovered by extraction (it is less polar than the acid salt).

  • Option B: Reduction to Primary Alcohol

    • Reagents:

      
       (1.5 equiv), MeOH (1 equiv), THF.
      
    • Procedure: Add

      
       to substrate in THF at 
      
      
      
      . Add MeOH cautiously.
    • Result: Direct conversion of the chiral fragment to a primary alcohol; auxiliary is recovered intact.

References & Authority

  • Evans, D. A., et al. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 104(6), 1737-1739.

    • Foundational text on oxazolidinone auxiliaries.

  • Ager, D. J., et al. "Commercial applications of Evans auxiliaries." Aldrichimica Acta, 30(1), 3-11.

    • Details the industrial scaling of amino-alcohol derived auxiliaries.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, Coll. Vol. 8, p.339.

    • Validated protocol for acylation and aldol reactions.

  • ChemicalBook Entry. "(S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol."

    • Verification of commercial availability and physical properties.

Disclaimer: This protocol involves the use of hazardous reagents (n-BuLi, Alkyl Halides). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Reduction of 3-Amino-2-Arylpropionates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of β-amino alcohols via the reduction of 3-amino-2-arylpropionates. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of β-amino alcohols via the reduction of 3-amino-2-arylpropionates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial transformation. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot experiments, optimize reaction conditions, and ultimately improve your product yield and purity.

The reduction of β-amino esters to their corresponding β-amino alcohols is a fundamental process, yielding valuable chiral building blocks for pharmaceuticals and other biologically active molecules. However, the bifunctional nature of the starting material—containing both an amine and an ester—presents unique challenges. This guide addresses these issues directly in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the reduction of 3-amino-2-arylpropionates?

The most frequent cause of low yield is the reaction of the reducing agent with the unprotected, acidic N-H proton of the amine group. Powerful hydride reagents like Lithium Aluminum Hydride (LAH) are strong bases and will be consumed by this acid-base reaction before reducing the ester, leading to incomplete conversion and requiring excess reagent.

Q2: Which reducing agent is best for converting a 3-amino-2-arylpropionate to the corresponding amino alcohol?

Lithium Aluminum Hydride (LiAlH₄) is the most effective and widely used reagent for this transformation due to its high reactivity towards esters.[1][2] Standard Sodium Borohydride (NaBH₄) is generally not strong enough to reduce esters unless activated with additives like LiCl or CaCl₂ or used at high temperatures.[3][4] Catalytic hydrogenation is an alternative but may require specific catalysts and conditions to be effective for esters.[5]

Q3: Is it always necessary to protect the amine group before reduction?

Yes, for reductions using strong hydride reagents like LiAlH₄, protecting the amine group is critical for achieving high yields.[6] Protection prevents the consumption of the hydride reagent by the acidic amine proton and avoids potential side reactions. Common protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[7][8]

Q4: Can the reduction reaction affect the stereochemistry at the C2 position?

Under standard, non-basic workup conditions, the reduction of the ester to an alcohol does not directly affect the stereocenter at the adjacent C2 position. However, exposure to strong bases for prolonged periods or at elevated temperatures could potentially lead to epimerization if the C2 proton is acidic, a characteristic noted in some 2-arylpropionate systems.[9] It is crucial to maintain controlled, typically low-temperature, reaction conditions.

Troubleshooting Guide: From Problem to Solution

This section provides in-depth answers to specific experimental issues. Each entry explains the underlying chemical principles and offers actionable solutions.

Issue 1: Low Yield with Significant Recovery of Starting Material

You're running the reduction with LiAlH₄, but TLC and NMR analysis show a large amount of unreacted 3-amino-2-arylpropionate remaining after the reaction and workup.

Potential Causes & Explanations
  • Inadequate Protection of the Amine: If the amine is unprotected, each equivalent of your starting material will consume at least one equivalent of hydride (LiAlH₄) in a non-productive acid-base reaction before any reduction of the ester can occur. This is the most common pitfall.

  • Insufficient Equivalents of Reducing Agent: LiAlH₄ is extremely reactive with water and protic solvents.[10] Any moisture in your solvent, glassware, or on the starting material will quench the reagent. Furthermore, the reduction of an ester to an alcohol is a two-step process, theoretically consuming two hydride equivalents per molecule (after the initial alkoxide elimination, the resulting aldehyde is further reduced). In practice, more is needed to ensure the reaction goes to completion.

  • Poor Reagent Quality: LiAlH₄ degrades upon exposure to atmospheric moisture.[2] An old bottle or one that has been handled improperly will have significantly lower activity, leading to incomplete reactions.

  • Low Reaction Temperature: While the reaction is typically initiated at 0 °C for safety and selectivity, it often needs to be warmed to room temperature or even gently refluxed to proceed to completion.[10]

Recommended Solutions
  • Implement Amine Protection: Protect the amine with a group stable to reducing conditions, such as Boc or Cbz. The Boc group is particularly common and is stable to LiAlH₄ but easily removed under acidic conditions post-reduction.[7]

  • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle LiAlH₄ under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Reagent Stoichiometry: For a protected amino ester, use at least 1.5 to 2.0 equivalents of LiAlH₄. If the amine is unprotected (not recommended), a minimum of 2.5 to 3.0 equivalents is necessary to account for the initial acid-base reaction.

  • Optimize Reaction Temperature: Start the addition of your substrate to the LiAlH₄ suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., reflux in THF) may be required.

Issue 2: Formation of Multiple Unidentified Side Products

Your reaction appears to have consumed the starting material, but the crude NMR is complex, showing multiple products instead of the clean desired amino alcohol.

Potential Causes & Explanations
  • Amide Formation/Reaction (Unprotected Amine): In some cases, intermolecular reactions can occur. For instance, the amine of one molecule could potentially react with the ester of another, especially at higher temperatures, leading to amide formation, which would then be reduced to a complex diamine.

  • Cleavage of Protecting Group: While groups like Boc and Cbz are generally stable to LiAlH₄, some more labile protecting groups may be cleaved under the reaction or workup conditions.

  • Over-reduction of the Aryl Group: This is rare under standard LiAlH₄ conditions but can occur with more aggressive catalytic hydrogenation, leading to the saturation of the aromatic ring.

  • Complexes During Workup: The aluminum salts formed during the workup can form stable complexes with the product amino alcohol, making extraction difficult and sometimes leading to degradation or side reactions if the workup is not performed correctly.

Recommended Solutions
  • Use a Robust Protecting Group: Ensure your chosen protecting group is stable to strong hydrides. Boc, Cbz, and Benzyl (Bn) are excellent choices.[6][7]

  • Control the Reaction Temperature: Avoid unnecessarily high temperatures. Most LiAlH₄ reductions of esters proceed efficiently at or below the boiling point of THF.

  • Perform a Careful Workup: A Fieser workup is highly recommended for LiAlH₄ reactions to produce a granular, easily filterable aluminum salt precipitate. Sequentially add water, then 15% aqueous NaOH, then more water in a specific ratio to the cooled reaction mixture.

Reagent Ratio (relative to LiAlH₄ used)
LiAlH₄X g
Add H₂OX mL
Add 15% NaOH (aq)X mL
Add H₂O3X mL

This procedure effectively precipitates aluminum salts as Al(OH)₃, which can be removed by filtration.

Issue 3: Choosing the Right Reduction Strategy

You're designing a synthesis and are unsure whether to use LiAlH₄, an activated NaBH₄ system, or catalytic hydrogenation.

Decision-Making Workflow

The choice of reagent depends on the substrate's functional group tolerance, safety considerations, and available equipment.

G start Start: Need to reduce 3-amino-2-arylpropionate q1 Are other reducible functional groups present (e.g., amide, nitrile, acid)? start->q1 q2 Is access to high-pressure hydrogenation equipment available? q1->q2 No lah Use LiAlH₄ with amine protection. (High reactivity, less selective) q1->lah Yes hydrog Consider Catalytic Hydrogenation. (Orthogonal selectivity) q2->hydrog Yes lah_no_other Use LiAlH₄ with amine protection. (Most reliable method) q2->lah_no_other No (Default Choice) nabh4 Use activated NaBH₄ (e.g., NaBH₄/CaCl₂). (Milder, more selective) lah_no_other->nabh4 ...or if milder conditions are required

Caption: Decision tree for selecting a reduction method.

  • LiAlH₄: The most robust and general method for this specific transformation.[2] It will reduce esters, amides, nitriles, and carboxylic acids.[1] Its lack of selectivity means that protection of the amine and other sensitive functional groups is mandatory.

  • Activated NaBH₄: A good choice for substrates with functional groups that are sensitive to LiAlH₄ (e.g., some halides). The combination of NaBH₄ with a Lewis acid like CaCl₂ or LiCl enhances its reducing power, allowing it to reduce esters under milder conditions than heating alone.[3][4]

  • Catalytic Hydrogenation: This method is advantageous as it often doesn't require amine protection (though the product amine can sometimes poison the catalyst).[11] However, it may require screening of catalysts (e.g., Ru-based, Rh-based) and high pressures, and it can reduce other functional groups like alkenes or nitro groups.[5][12]

Key Experimental Protocols

Protocol 1: Boc Protection of 3-Amino-2-Arylpropionate

This protocol provides a general method for protecting the primary or secondary amine before reduction.

  • Dissolve Substrate: Dissolve the 3-amino-2-arylpropionate hydrochloride salt (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Adjust pH: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydroxide (NaOH) or triethylamine (TEA) (approx. 2.2 eq) to neutralize the hydrochloride and create basic conditions (pH ~9-10).

  • Add Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the solution portion-wise or as a solution in dioxane.

  • React: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Add ethyl acetate and a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to wash the aqueous layer. Be careful not to lower the pH too much, which could risk cleaving the Boc group.

  • Isolate: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amino ester, which can often be used in the next step without further purification.

Protocol 2: LiAlH₄ Reduction of N-Boc-3-Amino-2-Arylpropionate

This protocol describes the reduction of the protected ester to the corresponding N-Boc-amino alcohol.

Safety Note: LiAlH₄ reacts violently with water and protic solvents.[10] All operations must be performed under an inert atmosphere (N₂ or Ar) with anhydrous solvents.

  • Prepare Hydride Suspension: To an oven-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool Reaction: Cool the suspension to 0 °C using an ice-salt bath.

  • Substrate Addition: Dissolve the N-Boc-3-amino-2-arylpropionate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. If the reaction is not complete, it can be gently heated to reflux until all starting material is consumed.

  • Quench Reaction: Cool the mixture back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by following the Fieser workup procedure:

    • Slowly add X mL of H₂O (where X = mass of LiAlH₄ in grams).

    • Slowly add X mL of 15% aqueous NaOH.

    • Slowly add 3X mL of H₂O.

  • Isolate Product: A white, granular precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purify: Combine the organic filtrates and concentrate under reduced pressure. The crude N-Boc amino alcohol can then be purified by silica gel chromatography.

Workflow Diagram: Overall Synthetic Pathway

G sub 3-Amino-2-Arylpropionate (Starting Material) prot N-Boc Protected Amino Ester sub->prot Boc₂O, Base (Protocol 1) red N-Boc Protected Amino Alcohol prot->red LiAlH₄, Anhydrous THF (Protocol 2) final 3-Amino-2-Arylpropanol (Final Product) red->final TFA or HCl (Deprotection)

Caption: Standard workflow for the synthesis of 3-amino-2-arylpropanols.

References

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available at: [Link]

  • Various Authors. (2017). Why some esters can be reduced by sodium borohydride? ResearchGate. Available at: [Link]

  • Common Organic Chemistry. Lithium Aluminum Hydride (LAH). Available at: [Link]

  • Bull, S. D., et al. (2007). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. University of St Andrews Research Portal. Available at: [Link]

  • Weldegirma, S., et al. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]

  • Slavětínská, L., et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Páez, J. A., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Saeed, A. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

  • Wikipedia. Lithium aluminium hydride. Available at: [Link]

  • Dickman, D. A., et al. (1988). REDUCTION OF AMINO ACIDS TO AMINO ALCOHOLS: L-VALINOL. Organic Syntheses. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Ray, J. K., et al. (2002). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. ACS Publications. Available at: [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

  • Werkmeister, S., et al. (2018). Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. Wiley Online Library. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Breuer, M., et al. (1998). Process for the reduction of amino acids and the derivatives thereof. Google Patents.
  • Ye, J., et al. (2025). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. ResearchGate. Available at: [Link]

  • Pittman Jr., C. U., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Taylor & Francis Online. Available at: [Link]

  • Reddit User Discussion. (2022). NaBH4 reduction of ester. Reddit. Available at: [Link]

  • Ye, J., et al. (2025). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. ACS Publications. Available at: [Link]

  • Various Authors. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
  • Fleck, J., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. Available at: [Link]

  • Peschiulli, A., et al. (2018). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Europe PMC. Available at: [Link]

  • Kuwano, R., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. Available at: [Link]

  • Mayer, J. M., et al. (1988). Metabolic chiral inversion of anti-inflammatory 2-arylpropionates: lack of reaction in liver homogenates, and study of methine proton acidity. PubMed. Available at: [Link]

  • Farran, B., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2015). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Europe PMC. Available at: [Link]

  • L-C, A., et al. (2014). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Europe PMC. Available at: [Link]

  • Liu, S., et al. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. MDPI. Available at: [Link]

  • Ohara, H., et al. (1995). Dual effects of anti-inflammatory 2-arylpropionic acid derivatives on a major isoform of human liver 3alpha-hydroxysteroid dehydrogenase. PubMed. Available at: [Link]

Sources

Optimization

Purification methods for hygroscopic beta-amino alcohols

Technical Support Center: Purification of Hygroscopic -Amino Alcohols Status: Operational Operator: Senior Application Scientist Ticket ID: BAA-PUR-001 Introduction: The "Schizophrenic" Molecule Welcome to the support ce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Hygroscopic -Amino Alcohols

Status: Operational Operator: Senior Application Scientist Ticket ID: BAA-PUR-001

Introduction: The "Schizophrenic" Molecule

Welcome to the support center. You are likely here because your


-amino alcohol is behaving like a "sticky oil," refusing to crystallize, or streaking across your chromatography column.

-Amino alcohols present a unique purification paradox:
  • Amphoteric Solubility: The amine is basic and lipophilic (when neutral), while the alcohol is polar and hydrophilic. This makes phase separation during extraction difficult.

  • Chelation: The 1,2-heteroatom arrangement (

    
     and 
    
    
    
    on adjacent carbons) creates a perfect "bite angle" for chelating metals, often trapping Lewis acids (Li, Mg, Zn) from the reaction matrix.
  • Hygroscopicity: They greedily absorb atmospheric water, turning potential solids into gums.

This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: The "Sticky Oil" Crisis (Extraction & Drying)

User Issue: "My product is stuck in the aqueous layer," or "I dried it, but it's still wet/cloudy."

Technical Insight: The Magnesium Trap

A common error is using Magnesium Sulfate (


) to dry amino alcohols.[1] 

is slightly Lewis acidic and can coordinate with the basic nitrogen or the 1,2-amino alcohol chelate, leading to product loss on the filter cake [1].
Troubleshooting Protocol: The "Salting Out" Extraction

Objective: Force the amphiphilic molecule into the organic phase and dry it without chelation.

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl. This increases the ionic strength, reducing the water solubility of the organic product (Salting Out effect).

  • Solvent Selection: Do not use simple diethyl ether. Use 3:1

    
    /Isopropanol  or n-Butanol . These solvent systems have higher polarity to pull the amino alcohol out of the brine.
    
  • Drying: Use Anhydrous Sodium Sulfate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
    • 
      : Neutral, high capacity, inert.[2]
      
    • 
      : Basic; ensures the amine remains deprotonated and free.
      

Data: Drying Agent Compatibility

Drying AgentAcid/Base NatureCompatibility with

-Amino Alcohols
Risk Factor

Weakly AcidicLow Product loss via coordination/adsorption.

NeutralHigh Slow kinetics, but chemically safe.[3]

BasicExcellent Prevents protonation; removes trace acid impurities.[2]

Lewis AcidicCritical Failure Forms strong complexes with amines/alcohols.
Module 2: The Chromatography Struggle (Streaking)

User Issue: "My compound streaks from the baseline to the solvent front. I have no separation."

Technical Insight: Silanol Protonation

Silica gel is acidic (


). The basic amine (

) interacts strongly with surface silanols (

), forming ammonium salts that "drag" along the column.
Protocol: The "Pre-Buffered" Silica Column

Do not just add base to the solvent; passivate the silica first .

Step-by-Step:

  • Mobile Phase: Prepare a solution of DCM:MeOH:

    
     (90:9:1)  or DCM:MeOH:
    
    
    
    (95:4:1)
    .
  • Slurry Packing: Slurry the silica gel in the mobile phase containing the base. Let it sit for 10 minutes. This allows the base to neutralize the active acidic sites before the sample touches the column [2].

  • Loading: Load the sample.

  • Elution: Run the column. The base in the mobile phase maintains the "deactivated" state of the silica.

Pro Tip: If using TLC, dip the plate in a solution of 5% Triethylamine in acetone and dry it before spotting your compound to simulate the column conditions.

ChromatographyLogic cluster_0 Mechanism Start Start: Chromatography Setup CheckType Is the Amine highly basic? Start->CheckType Standard Standard Silica (Risk of Streaking) CheckType->Standard No Modifier Modified Base-Modified Silica (Passivated) CheckType->Modified Add 1% Et3N or NH4OH ResultBad Broad Peaks / Tailing (Silanol Interaction) Standard->ResultBad ResultGood Sharp Peaks (Free Amine Elution) Modified->ResultGood Mech Base competes for Si-OH sites Modified->Mech

Figure 1: Decision logic for preventing amine streaking on silica gel.

Module 3: The Crystallization Conundrum (Salt Formation)

User Issue: "It's an oil. I need a solid for X-ray or storage."

Technical Insight: The Lattice Energy

Free base amino alcohols often have low lattice energies due to flexible alkyl chains. Converting them to salts increases lattice energy, but hygroscopic salts (like HCl) can be worse than the oil.

Protocol: The Oxalate/Tartrate Method

Oxalic acid is the "Gold Standard" for crystallizing stubborn amino alcohols because the oxalate dianion can bridge two protonated amine centers, creating a rigid, high-melting crystal lattice [3].

Procedure:

  • Dissolution: Dissolve 1 mmol of the amino alcohol oil in a minimal amount of Ethyl Acetate or Ethanol .

  • Acid Addition: Add 1 equivalent of Anhydrous Oxalic Acid (dissolved in warm ethanol).

    • Note: Avoid aqueous acids to prevent hydrate formation.

  • Precipitation: If immediate precipitation occurs, heat to reflux until clear, then cool slowly to 4°C.

  • Anti-Solvent: If no crystals form, add Diethyl Ether dropwise until the solution turns slightly turbid. Store in the freezer.

Salt Selection Guide:

AcidResulting Salt PropertiesBest Solvent System
Oxalic Acid High melting point, non-hygroscopic needles.EtOH /

L-Tartaric Acid Good for chiral resolution; forms diastereomeric salts.MeOH / Acetone
HCl (Gas) Often hygroscopic; can turn into "syrup" in humid air.

/ Hexane
Fumaric Acid Moderate solubility; good alternative if oxalate fails.iPrOH
Module 4: Distillation Hazards

User Issue: "The product decomposed or turned dark during distillation."

Technical Insight: Oxidation & N-Oxides

Hot amino alcohols are highly susceptible to oxidation by air, forming N-oxides which then undergo Cope elimination or general decomposition.

Protocol: Inert Kugelrohr Distillation
  • Equipment: Use a Kugelrohr (bulb-to-bulb) apparatus. This provides a short path (minimizing thermal exposure time).

  • Atmosphere: Crucial Step. Flush the system with Argon before applying vacuum.

  • Vacuum: High vacuum (<0.1 mmHg) is required to keep the bath temperature below 150°C.

  • Collection: Cool the receiving bulb with Dry Ice/Acetone to prevent re-evaporation into the pump.

FAQ: Quick Troubleshooting

Q: Can I use Acetone to recrystallize my primary amino alcohol? A: No. Primary amines react with acetone to form imines (Schiff bases). Use Ethyl Acetate, Ethanol, or Isopropanol instead.

Q: My NMR shows broad peaks for the OH and NH protons. A: This is normal exchange broadening. Add a drop of


 to the NMR tube; the peaks will disappear (exchange), confirming they are labile protons and not impurities.

Q: I suspect my product is chelating the Zinc from the reduction step. A: Wash the organic phase with 10% Ammonium Hydroxide (


)  or a solution of EDTA  at pH 9. This sequesters the metal into the aqueous phase better than simple water washes.
References
  • BenchChem Technical Support. (2025).[4] Comparative Guide: Magnesium Sulfate vs. Sodium Sulfate as Drying Agents. Retrieved from

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (Standard reference for salt formation and physical properties).[3]

  • Brainly/Textbook Verification. (2023). Amines streaking on silica gel TLC plates. Retrieved from

  • ResearchG

    
    -amino Alcohols. Retrieved from 
    

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 3-Amino-2-(4-methoxyphenyl)propan-1-ol in Organic Solvents

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Amino-2-(4-methoxyphenyl)propan-1-ol (referred to herein as AMPP). Given its amphiphilic na...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Amino-2-(4-methoxyphenyl)propan-1-ol (referred to herein as AMPP). Given its amphiphilic nature, achieving desired concentrations in various organic solvents can be a significant hurdle. This document provides a structured approach to troubleshooting these issues, grounded in fundamental physicochemical principles.

Understanding the Molecule: A Physicochemical Profile

The solubility behavior of AMPP is dictated by its molecular structure, which contains both polar and non-polar functional groups.

  • Primary Amine (-NH₂): A basic, polar group capable of hydrogen bonding (both donor and acceptor). Its basicity implies that solubility can be dramatically influenced by pH.

  • Hydroxyl Group (-OH): A polar group that is an excellent hydrogen bond donor and acceptor.

  • 4-Methoxyphenyl Group: A large, predominantly non-polar, aromatic moiety that favors dissolution in less polar or aromatic-friendly solvents.

This dual character means that no single solvent is likely to be universally optimal. The key to successful solubilization lies in balancing the interactions between the solvent and these distinct regions of the molecule.

Diagram: Molecular Structure and Functional Groups of AMPP

AMPP_Structure cluster_mol 3-Amino-2-(4-methoxyphenyl)propan-1-ol (AMPP) mol AMPP Core amine Primary Amine (-NH₂) - Basic - H-bond donor/acceptor hydroxyl Hydroxyl (-OH) - Polar - H-bond donor/acceptor phenyl 4-Methoxyphenyl Group - Non-polar / Aromatic - Favors non-polar solvents

A schematic of AMPP's functional groups and their properties.

Table 1: Predicted Physicochemical Properties of AMPP

Property Predicted Value Implication for Solubility
Molecular Weight 181.23 g/mol [1][2] Moderate; higher molecular weight can sometimes decrease solubility.[3]
XLogP3 0.7[2] A low LogP suggests a balance between hydrophilic and lipophilic character, confirming its amphiphilic nature.
pKa (Basic) ~9-10 (Estimated for primary amine) The amine group will be protonated at acidic pH, drastically increasing polarity and aqueous solubility.[4]
Hydrogen Bond Donors 2 (from -NH₂ and -OH)[5] Strong potential for interaction with protic solvents (e.g., alcohols, water).

| Hydrogen Bond Acceptors | 3 (from -NH₂, -OH, and -OCH₃)[5] | Can interact with a wide range of hydrogen-bond-donating solvents. |

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve AMPP in a non-polar solvent like hexane, and it's not working. Why? A: The highly polar amine and hydroxyl groups dominate the molecule's character, making it poorly soluble in very non-polar solvents like alkanes. The energy required to break the strong hydrogen bonds between AMPP molecules is not compensated by the weak van der Waals forces formed with hexane. The principle of "like dissolves like" is key here; you need a solvent with some polarity to interact with the polar functional groups.

Q2: My compound "oiled out" instead of dissolving when I added my solvent. What does this mean? A: "Oiling out" or forming a viscous liquid phase instead of a true solution often happens when the compound is highly concentrated or when the solvent is a poor match, but not entirely non-solubilizing.[6] It suggests that the solute-solute interactions are still more favorable than solute-solvent interactions at that temperature and concentration. This can also occur if the compound is impure.[6]

  • Troubleshooting Step: Try heating the mixture gently while stirring. If it dissolves, allow it to cool slowly. If it oils out again, you may need a better solvent, a co-solvent mixture, or to work at a more dilute concentration.[6]

Q3: I dissolved AMPP with heating, but it crashed out of solution upon cooling. How can I prevent this? A: This indicates you created a supersaturated solution. While heating can increase solubility, the solution may not be stable at room temperature.[7]

  • Solutions:

    • Use a Co-solvent: Add a small amount of a stronger solvent (a "co-solvent") to the primary solvent to increase the overall solvating power and stabilize the solution at lower temperatures.[8][9]

    • pH Adjustment: If applicable to your experiment, a slight modification of pH (e.g., adding a trace of acid) can keep the basic amine group protonated and more soluble.[4]

    • Work at a Lower Concentration: The simplest solution is to work below the compound's saturation point at room temperature.

Q4: Which class of organic solvents should I start with for screening? A: Given AMPP's amphiphilicity, start with polar aprotic solvents and polar protic solvents.

  • Polar Protic: Methanol, ethanol. These can hydrogen bond effectively with both the -NH₂ and -OH groups.

  • Polar Aprotic: DMSO, DMF, Acetonitrile. These can accept hydrogen bonds and have high dielectric constants, which help to solvate polar molecules.

  • Ethers: THF, Dioxane. These have moderate polarity and can interact with the methoxyphenyl group while also accepting hydrogen bonds.

Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random solvent testing. The following workflow provides a logical decision-making process.

Diagram: Troubleshooting Workflow for AMPP Solubility

Troubleshooting_Workflow cluster_enhancement Solubility Enhancement Strategies start Start: Solubility Issue with AMPP check_purity Is the compound pure? (Check by NMR, LC-MS) start->check_purity purify Purify the compound (e.g., column chromatography, recrystallization) check_purity->purify No solvent_screen Perform Systematic Solvent Screening (See Protocol 1) check_purity->solvent_screen Yes purify->solvent_screen is_soluble Solubility Achieved? solvent_screen->is_soluble end_ok End: Proceed with Experiment is_soluble->end_ok Yes use_heat Try Gentle Heating (e.g., 40-60°C) is_soluble->use_heat No cosolvency Use a Co-solvent System (See Protocol 2) use_heat->cosolvency ph_adjust Consider pH Modification (If compatible with experiment) cosolvency->ph_adjust ph_adjust->solvent_screen Re-screen with modified conditions

A decision tree for systematically addressing solubility problems with AMPP.

In-Depth Solubility Enhancement Protocols

Protocol 1: Systematic Solvent Screening

Objective: To efficiently identify the most promising single-solvent systems for AMPP.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount of AMPP (e.g., 2-5 mg) into several small, labeled glass vials.

  • Solvent Selection: Choose a range of solvents from different classes (see Table 2).

  • Initial Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Agitation: Vortex or sonicate the vial for 1-2 minutes at a consistent temperature (e.g., 25°C).

  • Observation: Visually inspect for complete dissolution against a dark background. If undissolved solid remains, proceed to the next step.

  • Incremental Addition: Continue adding the solvent in measured increments (e.g., 100 µL at a time), followed by agitation and observation, until the solid is fully dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility (e.g., in mg/mL).

  • Equilibration (Optional but Recommended): For more accurate determination, allow the saturated solutions to stir for several hours to ensure they have reached equilibrium before making a final assessment.

Table 2: Suggested Solvents for Initial Screening

Solvent Class Example Solvents Rationale for AMPP
Polar Protic Methanol, Ethanol Excellent H-bonding capability for the amine and hydroxyl groups.
Polar Aprotic DMSO, DMF, Acetonitrile High polarity to solvate polar groups; can act as H-bond acceptors.
Ethers THF, 1,4-Dioxane Moderate polarity; ether oxygen can accept H-bonds and the backbone interacts with the phenyl ring.
Chlorinated Dichloromethane (DCM) Can offer a different polarity profile, but may be less effective for highly polar groups.

| Aromatic | Toluene | May interact favorably with the methoxyphenyl ring, but poor for polar groups. Often useful as a co-solvent. |

Protocol 2: The Co-Solvency Approach

Objective: To improve the solubility of AMPP in a primary solvent system by adding a small amount of a miscible co-solvent.[8][10] This is particularly useful when a single solvent provides insufficient solubility or when trying to avoid precipitation upon temperature changes.[9]

Diagram: Principle of Co-Solvency

CoSolvency cluster_before Poor Solvent System cluster_after Co-Solvent System AMPP1 AMPP Solvent1 Primary Solvent (e.g., Toluene) AMPP1->Solvent1 Poor Interaction (Insoluble) plus + AMPP2 AMPP CoSolvent Co-Solvent (e.g., Methanol) AMPP2->CoSolvent Strong H-Bonding Solvent2 Primary Solvent Solvent2->AMPP2 van der Waals CoSolvent->Solvent2 Miscible arrow Forms Homogeneous Solution

A co-solvent bridges the polarity gap between the solute and the primary solvent.

Methodology:

  • Select Primary Solvent: Choose a primary solvent in which AMPP has some, but limited, solubility (e.g., Dichloromethane or Toluene).

  • Select Co-Solvent: Choose a strong, miscible solvent for AMPP (e.g., Methanol or DMSO).

  • Prepare Slurry: Create a slurry of AMPP in the primary solvent at the target concentration.

  • Titrate with Co-Solvent: While stirring vigorously, add the co-solvent dropwise from a burette or pipette.

  • Observe Dissolution: Continue adding the co-solvent until a clear, homogeneous solution is obtained.

  • Optimize Ratio: Note the volume percentage of the co-solvent required. It is often best to use the minimum amount necessary to achieve and maintain solubility, as high concentrations of co-solvents can sometimes lead to their own issues.[10]

Example System: If AMPP is poorly soluble in Dichloromethane (DCM) for a reaction, adding 2-5% (v/v) of Methanol can dramatically increase solubility by specifically solvating the polar amine and hydroxyl groups.

Protocol 3: pH Modification for Solubility Enhancement

Objective: To leverage the basicity of the primary amine to form a more soluble salt in situ. This is highly effective but must be compatible with downstream experimental conditions.

Principle: The primary amine on AMPP can be protonated by an acid to form an ammonium salt. This ionic salt is significantly more polar than the free base and will exhibit much higher solubility in polar solvents.[3][4]

pH = pKa + log([AMPP-Free Base]/[AMPP-NH₃⁺]) [4]

According to the Henderson-Hasselbalch equation, when the pH is lowered to be equal to or less than the pKa of the amine, the majority of the compound will be in the protonated, more soluble form.[4]

Methodology:

  • Solvent Selection: This method works best in polar protic solvents (e.g., water, ethanol, methanol) or polar aprotic solvents that can support ionic species (e.g., DMSO).

  • Slurry Formation: Suspend the AMPP free base in the chosen solvent.

  • Acid Addition: Add a stoichiometric equivalent (or slight excess) of a suitable acid. The choice of acid can be important.

    • For organic synthesis: A solution of HCl in dioxane or diethyl ether is common.

    • For biological applications: Use biocompatible acids like acetic acid or citric acid.

  • Stir and Observe: Stir the mixture. Dissolution should occur as the salt is formed. Gentle warming can expedite the process.

Caution:

  • Adding an organic solvent to a buffered aqueous solution can alter the pKa of the compound. Generally, adding a less polar solvent like ethanol to water will increase the pKa of a weak base, meaning it requires a lower pH to achieve the same degree of protonation.[4]

  • Ensure the resulting salt does not precipitate. While often more soluble, some salts can have low solubility in specific organic solvents.

References

  • Combined Effect of pH and Solvents. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.).
  • Co-solvency | PPTX. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • Troubleshooting: The Workup. (n.d.). University of Rochester.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (n.d.). Semantic Scholar.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • How do I force my compound to precipitate? : r/chemhelp. (2022, May 11). Reddit.
  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. (2020, October 20). ACS Omega.
  • Co solvency approach: Significance and symbolism. (2025, July 31).
  • Solubility of Organic Compounds. (2023, August 31).
  • Improving solubility – a close look at available approaches. (n.d.). MilliporeSigma.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • 3-[(4-Methoxyphenyl)amino]-2-propenenitrile Properties. (2025, October 15). EPA.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14).
  • How to prevent compound precipitation during flash column chrom
  • 2-amino-3-(4-methoxyphenyl)-1-propanol. (2025, May 20). ChemSynthesis.
  • 2-Amino-3-(4-methoxyphenyl)propan-1-ol | C10H15NO2. (n.d.). PubChem.
  • Effect of Organic Solvents on the pKa of Ionizable Solutes in Reverse Phase Liquid Chromatography. (2023, October 20). Pharma Growth Hub.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). PMC.
  • pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository.
  • 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8. (n.d.). Sigma-Aldrich.
  • 500362-21-0 | 3-((2-Methoxyphenyl)amino)propan-1-ol. (n.d.). ChemScene.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • 1154235-29-6|3-(2-Amino-4-methanesulfonylphenoxy)propan-1-ol. (n.d.). BLDpharm.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 3-Amino-2-(4-methoxyphenyl)propan-1-ol

Executive Summary: The Stability Paradox You are likely working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol as a chiral building block for enantioselective synthesis. While the methoxy-aryl core provides necessary electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

You are likely working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol as a chiral building block for enantioselective synthesis. While the methoxy-aryl core provides necessary electronic properties for your target scaffold, the aliphatic amino-alcohol "tail" presents a dual stability challenge.

This molecule acts as a "CO₂ sponge." The primary amine (


) is highly nucleophilic and will rapidly react with atmospheric carbon dioxide to form carbamates, while the hydroxyl group (

) invites hygroscopic water uptake. "Inert atmosphere" is not just a recommendation; it is a kinetic requirement to prevent the compound from converting into an unusable salt or gummy solid.

This guide moves beyond generic advice to provide a self-validating storage protocol.

Troubleshooting: Visual & Chemical Diagnostics

Use this diagnostic table to identify the root cause of degradation based on physical changes.

Observation Chemical Diagnosis Root Cause Reversibility
White Powder

White Crust/Solid
Carbamate Formation Reaction with atmospheric

. The amine forms a zwitterionic carbamate salt.
Reversible: Heat under vacuum or treat with acid (if salt formation is acceptable).
White Powder

Sticky Gum/Oil
Hygroscopic Failure Water absorption by the amino-alcohol moiety.Reversible: Azeotropic drying (toluene) or vacuum desiccation over

.
White

Yellow/Brown
Oxidative Degradation Formation of N-oxides or oxidation of the electron-rich methoxyphenyl ring (quinone-like species).Irreversible: Recrystallization required.
Solubility Drop in

Carbamate/Salt Carbamates are often insoluble in non-polar chlorinated solvents.N/A
The Degradation Mechanism (Visualized)

Understanding why the compound degrades dictates how we store it. The primary amine is the "Achilles' heel."

DegradationPathways Compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Active Reagent) Carbamate Carbamate Salt (White Crust/Insoluble) Compound->Carbamate Nucleophilic Attack (Fastest Pathway) Oxide N-Oxides / Imines (Yellow Discoloration) Compound->Oxide Radical Oxidation (Slow) Hydrate Hydrate / Gum (Physical Change) Compound->Hydrate H-Bonding CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Oxide H2O Atmospheric Moisture H2O->Hydrate

Figure 1: The three primary degradation vectors.


 capture is often the fastest, leading to "crusting" on the surface.
Protocol: The "Double-Barrier" Storage System

Do not rely on a simple screw-cap vial stored in a desiccator. The following protocol creates a redundant failure-proof system.

Step 1: Primary Containment (The Vessel)
  • Recommended: Schlenk tube with a Teflon (PTFE) valve or a crimp-sealed vial with a PTFE-lined septum.

  • Avoid: Standard polyethylene caps (permeable to

    
     over months) or ground glass stoppers without grease (leak prone).
    
Step 2: The Inert Cycle (Purge vs. Blanket)
  • The Error: Simply flowing Nitrogen over the top ("blanketing") leaves trapped air in the powder void space.

  • The Fix: You must use a Vacuum-Purge Cycle .

    • Connect vessel to a Schlenk line.

    • Apply vacuum (0.1 mbar) for 2 minutes to evacuate headspace and void volume.

    • Backfill with dry Argon (Argon is heavier than air and provides a better "blanket" than Nitrogen).

    • Repeat 3 times.

Step 3: Secondary Containment

Place the sealed primary vessel inside a heat-sealed aluminized Mylar bag containing a sachet of activated silica gel or molecular sieves. This protects against light and acts as a final moisture barrier.

Frequently Asked Questions (FAQ)

Q1: I opened the bottle and it smells like fish/ammonia. Is it degraded?

  • Answer: Not necessarily. Trace decomposition can release volatile amines, but the bulk material might be intact.

  • Action: Perform a Proton NMR (

    
    )  in 
    
    
    
    .
    • Check: Look for a broad singlet disappearing upon

      
       shake (amine protons).
      
    • Warning: If you see a new peak around 8.0-9.0 ppm, this may indicate ammonium species (carbamate salt).

Q2: Can I store this in a freezer (-20°C)?

  • Answer: Yes, but only if strictly sealed .

  • Risk: The "Cold Trap" Effect. If you take a cold vial out of the freezer and open it immediately, atmospheric moisture will flash-condense onto the powder.

  • Protocol: Allow the vial to warm to room temperature inside a desiccator before opening.

Q3: It has turned into a solid block. Can I still use it?

  • Answer: Likely yes, if the issue is just moisture-induced caking or surface carbamylation.

  • Recovery: Dissolve the block in dry

    
     or Methanol. If it is cloudy (insoluble carbamates), filter the solution. Evaporate the solvent under high vacuum to recover the free amine.
    

Q4: Why Argon instead of Nitrogen?

  • Answer: Argon is denser than air. When you open the flask to weigh out reagent, Argon tends to stay in the flask, protecting the surface. Nitrogen is lighter and diffuses away instantly, exposing the amine to

    
    .
    
Workflow: Safe Handling on the Bench

When you must remove the compound from storage for an experiment, follow this decision tree to maintain integrity.

HandlingWorkflow Start Remove from Storage TempCheck Is container at Room Temp? Start->TempCheck Wait Wait 30 mins in Desiccator TempCheck->Wait No Open Open under Inert Gas Flow TempCheck->Open Yes Wait->TempCheck Weigh Quick Weighing (< 2 mins) Open->Weigh Reseal Purge Headspace & Reseal Weigh->Reseal

Figure 2: Handling workflow to prevent "Cold Trap" condensation and re-oxidation.

References
  • Sigma-Aldrich. (S)-2-Amino-3-(4-methoxyphenyl)propan-1-ol Safety Data Sheet (SDS). Retrieved from

  • PubChem. 2-Amino-3-(4-methoxyphenyl)propan-1-ol Compound Summary. National Library of Medicine. Retrieved from

  • Goff, G. S., & Rochelle, G. T. (2004). Oxidative Degradation of Amine Solvents for CO2 Capture.[1] University of Texas at Austin. (General mechanism of amine oxidation). Retrieved from

  • Fisher Scientific. Handling Hygroscopic Reagents Guidelines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR spectral analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Amino-2-(4-methoxyphenyl)propan-1-ol , a critical beta-amino alcohol scaffold.[1] It is designed to assist researchers in distin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3-Amino-2-(4-methoxyphenyl)propan-1-ol , a critical beta-amino alcohol scaffold.[1] It is designed to assist researchers in distinguishing this compound from its common regioisomers during synthesis and quality control.[1]

[1]

Executive Summary & Molecule Profile[1]

3-Amino-2-(4-methoxyphenyl)propan-1-ol is a specialized building block often utilized in the synthesis of CNS-active agents and chiral auxiliaries.[1] Structurally, it features a propyl backbone with a primary alcohol at C1, a primary amine at C3, and a para-methoxyphenyl group at the C2 position.[1]

This specific connectivity (a


-substituted 

-amino alcohol) presents a unique analytical challenge: it is frequently confused with its regioisomer, O-Methyl-Tyrosinol (2-Amino-3-(4-methoxyphenyl)propan-1-ol), which arises from alternative reduction pathways of tyrosine derivatives.[1]

This guide objectively compares the spectral "fingerprint" of the target molecule against its regioisomer, providing a self-validating protocol for unambiguous identification.[1]

Compound Identity[1][2][3][4]
  • IUPAC Name: 3-Amino-2-(4-methoxyphenyl)propan-1-ol[1][2]

  • CAS Number: 1280777-28-7 (racemic)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][3]
  • Key Feature: The benzylic position is a methine (CH), not a methylene (CH

    
    ).[1]
    

Comparative NMR Analysis: Target vs. Regioisomer

The primary "performance" metric in this context is the spectral resolution between the target and its closest alternative (the regioisomer).[1] The table below highlights the critical chemical shift differences required for validation.

Table 1: Diagnostic H-NMR Shift Comparison (CDCl , 400 MHz)
FeatureTarget: 3-Amino-2-(4-methoxyphenyl)propan-1-olAlternative: O-Methyl-Tyrosinol (Regioisomer)Diagnostic Logic (Causality)
Benzylic Proton(s) 1H Multiplet (

2.80 - 2.95 ppm)
2H Doublet of Doublets (

2.50 - 2.75 ppm)
CRITICAL: The target has a benzylic methine (CH).[1] The alternative has a benzylic methylene (CH

).[1] This integration ratio (1H vs 2H) is the definitive differentiator.[1]
Methine Environment Ar-CH -CH

N-CH -CH

The target's methine is shielded by the aryl ring but deshielded by the

-branching.[1] The alternative's methine is directly attached to Nitrogen (

~3.0 - 3.2 ppm).[1]
Aromatic Region

6.85 (d), 7.15 (d)

6.85 (d), 7.10 (d)
Low Utility: Both compounds possess the identical p-methoxybenzyl fragment; aromatic shifts are nearly indistinguishable.[1]
Methoxy Group

3.79 (s, 3H)

3.79 (s, 3H)
No Utility: The methoxy group is too distal from the chiral center to show significant variation.[1]
Table 2: Diagnostic C-NMR Shift Comparison (CDCl , 100 MHz)
Carbon TypeTarget (

ppm)
Alternative (

ppm)
Mechanistic Insight
Benzylic Carbon ~48.5 (CH) ~38.0 (CH

)
DEPT-135 or APT experiments will show the target's benzylic carbon as "Up" (CH) and the alternative's as "Down" (CH

).[1]
Amine-Bearing Carbon ~44.0 (CH

)
~55.0 (CH) The carbon attached to nitrogen is a methylene in the target, but a methine in the alternative.[1]
Alcohol-Bearing Carbon ~65.0 (CH

)
~64.0 (CH

)
Both are primary alcohols; shifts are similar but the target is slightly deshielded due to

-aryl effect.[1]

Detailed Experimental Protocol

To ensure high-fidelity data, the following protocol synthesizes best practices for amino-alcohol analysis.

A. Sample Preparation (Self-Validating System)[1]
  • Solvent Choice: Use DMSO-d

    
      instead of CDCl
    
    
    
    if you need to observe the -OH and -NH
    
    
    protons to confirm the "alcohol/amine" functionality.[1] However, for backbone resolution (Table 1), CDCl
    
    
    is superior due to sharper line shapes.[1]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentrations can cause line-broadening due to intermolecular Hydrogen bonding.[1]

  • Additives: If peaks are broad (common in free bases), add 1 drop of D

    
    O  to shake.[1]
    
    • Validation: If the broad peaks at ~2.0 ppm disappear, they are exchangeable (OH/NH), confirming the functional groups.[1]

B. Instrument Parameters
  • Pulse Sequence: Standard zg30 (Proton) and zgpg30 (Carbon with proton decoupling).[1]

  • Scans: Minimum 16 scans for

    
    H; Minimum 512 scans for 
    
    
    
    C to resolve the quaternary aromatic carbons.
  • Relaxation Delay (D1): Set to

    
     2.0 seconds to allow full relaxation of the benzylic protons for accurate integration.
    

Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree for confirming the structure of 3-Amino-2-(4-methoxyphenyl)propan-1-ol versus its impurities.

NMR_Assignment_Logic Start Unknown Sample (Amino-Alcohol Derivative) H_NMR 1H-NMR Analysis (Focus: 2.5 - 3.5 ppm) Start->H_NMR Check_Benzylic Identify Benzylic Signal (Coupling & Integration) H_NMR->Check_Benzylic Examine Aliphatic Region Result_Target Target Confirmed: 3-Amino-2-(4-methoxyphenyl)propan-1-ol Check_Benzylic->Result_Target 1H Multiplet (CH) Integration = 1H Result_Iso Regioisomer Identified: 2-Amino-3-(4-methoxyphenyl)propan-1-ol Check_Benzylic->Result_Iso 2H Doublet (CH2) Integration = 2H DEPT_Check 13C DEPT-135 Analysis Check_Benzylic->DEPT_Check Ambiguous? DEPT_Check->Result_Target Benzylic Carbon = Positive (CH) DEPT_Check->Result_Iso Benzylic Carbon = Negative (CH2)

Figure 1: Analytical decision matrix for distinguishing


-aryl (Target) from 

-aryl (Isomer) structures.

Mechanistic Interpretation of Spectral Data[1]

The "Benzylic Methine" Anomaly

In the target molecule, the C2 position is a chiral center .[1] This renders the protons on C1 (CH


OH) and C3 (CH

NH

) diastereotopic .[1]
  • Observation: You will likely not see a clean triplet for the C1 or C3 protons.[1] Instead, expect complex multiplets (ABX systems).[1]

  • Causality: The chiral center (C2) creates a distinct magnetic environment for each proton on the adjacent carbons.[1] This complexity is a hallmark of the target structure.[1] In contrast, the regioisomer (O-Methyl-Tyrosinol) often displays simpler doublets for the benzylic CH

    
     because they are further from the chiral center's influence on the heteroatoms.[1]
    
The Methoxy Shielding Effect

The para-methoxy group exerts a strong mesomeric (+M) effect .[1]

  • Impact: This shields the ortho-protons (relative to the OMe) significantly, pushing them upfield to ~6.85 ppm.[1]

  • Verification: If these doublets appear lower (e.g., >7.0 ppm), suspect loss of the methyl group (demethylation to a phenol) or oxidation of the amine.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4] (Authoritative text on general NMR interpretation rules for benzylic and amino-alcohol systems).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction tables for substituted benzenes and alkyl amines). [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Reference for pulse sequences and DEPT-135 interpretation).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14412118, 2-Amino-3-(4-methoxyphenyl)propan-1-ol. (Used for comparative regioisomer data). [Link][1]

Sources

Comparative

Mass spectrometry fragmentation patterns of phenylpropylamine derivatives

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Phenylpropylamine Derivatives Executive Summary & Scope Phenylpropylamine (PPA) derivatives represent a critical structural scaffold in pharmacology and toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Phenylpropylamine Derivatives

Executive Summary & Scope

Phenylpropylamine (PPA) derivatives represent a critical structural scaffold in pharmacology and toxicology, serving as the backbone for endogenous neurotransmitters (e.g., dopamine), synthetic stimulants (e.g., amphetamines), and pharmaceutical precursors.

This guide objectively compares the mass spectrometric behavior of linear 3-phenylpropylamine (3-PPA) against its branched isomers (e.g., amphetamine) and substituted analogs. We analyze the dichotomy between Electron Ionization (EI) and Electrospray Ionization (ESI) , providing researchers with a self-validating framework for structural elucidation.

Key Differentiator: The competition between charge localization on the nitrogen atom (driving


-cleavage) versus the aromatic ring (driving benzyl/tropylium formation) dictates the spectral fingerprint.

Theoretical Framework: Charge Localization & Stability

To interpret the spectra of PPA derivatives, one must understand the "tug-of-war" for the positive charge.

  • The Amine Nitrogen: In EI, the nitrogen lone pair has a low ionization energy (

    
     eV). Ionization here triggers radical-site initiated fragmentation (
    
    
    
    -cleavage).
  • The Aromatic Ring: The

    
    -system stabilizes positive charge. Cleavage at the benzylic position generates a resonance-stabilized benzyl cation (
    
    
    
    91), which often rearranges to the highly stable tropylium ion (
    
    
    ).
Diagram 1: Mechanistic Divergence in EI-MS

This diagram illustrates how structural branching shifts the base peak from


 30 to 

44.

FragmentationPathways PPA 3-Phenylpropylamine (Linear Isomer) MW 135 Radical_PPA M+• (Radical Cation) PPA->Radical_PPA EI (70eV) AMPH Amphetamine (Branched Isomer) MW 135 Radical_AMPH M+• (Radical Cation) AMPH->Radical_AMPH EI (70eV) Ion30 m/z 30 (CH2=NH2)+ Radical_PPA->Ion30 α-Cleavage (Dominant) Ion91 m/z 91 (Tropylium) Radical_PPA->Ion91 Benzylic Cleavage (Secondary) Ion44 m/z 44 (CH3-CH=NH2)+ Radical_AMPH->Ion44 α-Cleavage (Dominant) Radical_AMPH->Ion91 Benzylic Cleavage (Secondary)

Caption: Mechanistic divergence between linear and branched PPA isomers under Electron Ionization. Note the diagnostic shift in the base peak.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)

The choice of ionization technique fundamentally alters the observed ions.[1]

Table 1: Ionization Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Primary Species Radical Cation (

)
Protonated Molecule (

)
Base Peak (Unsubstituted)

30 (3-PPA) or

44 (Amphetamine)

136 (

)
Key Neutral Loss Radical loss (

,

,

)
Neutral Ammonia (

Da,

)
Structural Insight Excellent for fingerprinting & library matching (NIST).Excellent for molecular weight confirmation & sensitivity.
Limit of Detection Nanogram range (typically).Picogram range (high sensitivity).
Deep Dive: The ESI Fragmentation Pathway

In LC-MS/MS (Collision-Induced Dissociation), the protonated molecule (


) typically undergoes inductive cleavage .
  • Protonation: The amine nitrogen accepts a proton.

  • Ammonia Loss: The

    
     bond breaks, expelling neutral 
    
    
    
    (17 Da).
  • Result: Formation of a phenylpropyl carbocation (

    
     119 for 3-PPA), which subsequently loses ethylene or rearranges.
    

Structural Substituent Effects

Modifying the PPA scaffold introduces predictable shifts in the mass spectrum.

A. Chain Branching (The Alpha-Methyl Effect)
  • Linear (3-PPA):

    
    -cleavage occurs at the terminal 
    
    
    
    bond.
    • Fragment:

      
       (
      
      
      
      30).
  • Branched (Amphetamine):

    
    -cleavage occurs at the 
    
    
    
    bond between the benzyl carbon and the amine-bearing carbon.
    • Fragment:

      
       (
      
      
      
      44).
    • Significance: This 14 Da shift is the primary diagnostic for distinguishing linear impurities from branched active pharmaceutical ingredients (APIs).

B. Ring Substitution (The Methoxy Effect)

Adding an electron-donating group (e.g., -OCH3) to the ring stabilizes the benzylic cation.

  • Effect: Increases the relative abundance of the benzylic fragment (e.g., methoxybenzyl cation at

    
     121) relative to the amine fragment.
    
Table 2: Diagnostic Ions for Common Derivatives (EI-MS)
CompoundStructureBase Peak (

-cleavage)
Secondary Peak (Benzylic)
3-Phenylpropylamine Linear

30

91
Amphetamine

-methyl

44

91
Methamphetamine

-methyl,

-methyl

58

91
Phentermine

-dimethyl

58

91
Ephedrine

-hydroxy

58

77 (Phenyl)

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are designed as "self-validating" systems where internal standards and QC checks confirm performance.

Protocol A: GC-MS Structural Elucidation (EI)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: SH-Rxi-5Sil MS or equivalent (30m

    
     0.25mm, 0.25µm film).
    
  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 70°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.

  • Validation Step: Inject a standard mix of Amphetamine and 3-PPA.

    • Pass Criteria: Baseline resolution (

      
      ) between isomers. Base peak for Amphetamine must be 44; for 3-PPA must be 30.
      
Protocol B: LC-MS/MS Quantitative Profiling (ESI)
  • Instrument: Triple Quadrupole (QqQ).[2]

  • Column: C18 Reverse Phase (e.g., 2.1

    
     100mm, 1.7µm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 mins.

  • MRM Transitions (Amphetamine Example):

    • Quantifier:

      
       (Collision Energy: 20 eV).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
  • Validation Step: Monitor the 91/119 ratio. It should remain constant (

    
     20%) across the peak width.
    
Diagram 2: Analytical Decision Matrix

Use this workflow to select the correct method based on sample needs.

DecisionMatrix Start Sample: Phenylpropylamine Derivative Goal Define Analytical Goal Start->Goal Unknown Unknown Structure / Impurity ID Goal->Unknown Quant Trace Quantification (Biological Matrix) Goal->Quant GCMS GC-MS (EI) Focus: Fingerprinting Unknown->GCMS High Structural Info LCMS LC-MS/MS (ESI) Focus: Sensitivity Quant->LCMS Low LOD Required Result1 Look for m/z 30, 44, 58 (Alpha Cleavage Rules) GCMS->Result1 Result2 Look for [M+H]+ and Neutral Loss (NH3) LCMS->Result2

Caption: Decision matrix for selecting GC-MS vs LC-MS based on analytical requirements.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The foundational text on -cleavage and rearrangement mechanisms).
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library.[3]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69.

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9).
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.

Sources

Validation

A Researcher's Guide to the Crystallographic and Physicochemical Characterization of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Salts

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in ensuring optimal physicochemical properties, b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in ensuring optimal physicochemical properties, bioavailability, and manufacturability. This guide provides a comprehensive framework for the synthesis, crystallographic analysis, and comparative evaluation of various salts of 3-Amino-2-(4-methoxyphenyl)propan-1-ol, a compound of interest in medicinal chemistry.

Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Free Base)

A plausible synthetic route to the parent compound, 3-Amino-2-(4-methoxyphenyl)propan-1-ol, can be adapted from established methods for similar structures. One such approach involves the reduction of an appropriate amino acid precursor.

Experimental Protocol: Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol

  • Starting Material: Begin with N-Boc-2-(4-methoxyphenyl)alanine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine.

  • Esterification: Convert the carboxylic acid to its methyl ester by reacting it with methanol in the presence of a catalyst such as thionyl chloride or a carbodiimide. This is done to facilitate the subsequent reduction.

  • Reduction: The ester and the protected amine can be reduced to the corresponding alcohol and primary amine, respectively. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically used for this transformation. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., 0°C to start, then warming to room temperature).

  • Work-up and Deprotection: After the reduction is complete, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the organic solvent is removed under reduced pressure. The Boc protecting group can then be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

  • Purification: The final product, 3-Amino-2-(4-methoxyphenyl)propan-1-ol, can be purified by column chromatography on silica gel.

Salt Screening and Formation

The objective of a salt screen is to identify crystalline salts of the parent compound with a variety of counter-ions and to assess their physical properties.

Experimental Protocol: Salt Screening

  • Solvent Selection: Dissolve the purified 3-Amino-2-(4-methoxyphenyl)propan-1-ol in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). The choice of solvent can significantly influence the resulting crystal form.

  • Acid Selection: Prepare a stock solution of a variety of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, L-tartaric, and citric acid) in the selected solvents.

  • Mixing: In parallel, mix stoichiometric amounts (typically 1:1 molar ratio) of the free base solution with each of the acid solutions in small vials or a 96-well plate.

  • Crystallization: Allow the solutions to stand at different temperatures (e.g., room temperature and 4°C) to induce crystallization. Methods such as slow evaporation, and for more challenging cases, vapor diffusion, can be employed.

  • Isolation and Analysis: Isolate any resulting solids by filtration and wash with a small amount of the crystallization solvent. The solids should then be analyzed by Powder X-ray Diffraction (PXRD) to determine if they are crystalline and to identify unique crystal forms.

Crystallographic Analysis Workflow

Once single crystals of sufficient quality are obtained, their three-dimensional structure can be determined by Single Crystal X-ray Diffraction (SC-XRD).

Workflow for Single Crystal X-ray Diffraction Analysis

SCXRD_Workflow start Obtain Single Crystal mount Mount Crystal on Goniometer start->mount xray Expose to X-ray Beam mount->xray diffraction Collect Diffraction Data xray->diffraction integrate Integrate Intensities diffraction->integrate solve Solve Crystal Structure (e.g., Direct Methods) integrate->solve refine Refine Structural Model solve->refine validate Validate Structure (e.g., CheckCIF) refine->validate cif Generate CIF File and Crystallographic Tables validate->cif

Caption: Workflow for Single Crystal X-ray Diffraction Analysis.

The resulting crystallographic information file (CIF) will contain the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and hydrogen bonding network. This information is invaluable for understanding the solid-state properties of the salt.

Physicochemical Characterization and Comparison

A thorough comparison of the newly identified salts is essential for selecting the optimal form for development. The following techniques are fundamental for this characterization.

A. Powder X-ray Diffraction (PXRD)

  • Purpose: To identify the bulk crystalline form and to detect polymorphism.

  • Experimental: A small amount of the powdered salt is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline form will produce a unique PXRD pattern.

B. Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Purpose: To determine the melting point, heat of fusion, and thermal stability of the salt.

  • Experimental (DSC): A small sample is heated at a constant rate, and the difference in heat flow between the sample and a reference is measured. Endothermic events like melting and exothermic events like decomposition are recorded.

  • Experimental (TGA): The mass of a sample is measured as a function of temperature. Mass loss can indicate the presence of solvates or decomposition.

C. Solubility Studies

  • Purpose: To determine the solubility of each salt form in relevant aqueous and organic media.

  • Experimental: An excess of the salt is stirred in a known volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by High-Performance Liquid Chromatography (HPLC).

Data Comparison Table for 3-Amino-2-(4-methoxyphenyl)propan-1-ol Salts

PropertyHydrochloride SaltSulfate SaltL-Tartrate SaltMaleate Salt
Crystal System To be determinedTo be determinedTo be determinedTo be determined
Space Group To be determinedTo be determinedTo be determinedTo be determined
Melting Point (°C) From DSCFrom DSCFrom DSCFrom DSC
Aqueous Solubility (mg/mL) From HPLCFrom HPLCFrom HPLCFrom HPLC
Hygroscopicity To be determinedTo be determinedTo be determinedTo be determined
Stability To be determinedTo be determinedTo be determinedTo be determined

Decision-Making Framework for Salt Selection

The selection of the final salt form is a multi-parameter optimization process. The data gathered from the crystallographic and physicochemical analyses will inform this decision.

Salt_Selection cluster_data Experimental Data cluster_analysis Analysis and Selection crystallographic_data Crystallographic Data (Packing, H-bonds) evaluation Evaluate and Compare Salt Properties crystallographic_data->evaluation physicochemical_data Physicochemical Data (Solubility, Stability, Melting Point) physicochemical_data->evaluation selection Select Optimal Salt Form evaluation->selection

Caption: Decision-making process for optimal salt form selection.

An ideal salt form will typically exhibit a combination of high aqueous solubility, good thermal stability, a non-hygroscopic nature, and a crystalline form that is readily reproducible. The detailed understanding of the crystal structure can provide insights into these macroscopic properties. For instance, a salt with strong, well-defined hydrogen bonding networks is often more stable.

Conclusion

The process of selecting and characterizing a salt form of a new chemical entity like 3-Amino-2-(4-methoxyphenyl)propan-1-ol is a systematic and data-driven endeavor. By following the protocols and workflows outlined in this guide, researchers can confidently generate the necessary crystallographic and physicochemical data to make an informed decision on the optimal salt form for further drug development. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of new therapeutic agents.

References

  • For general principles of salt selection: Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • For practical guidance on crystallization: Myerson, A. S. (Ed.). (2002).
  • For crystallographic analysis: Clegg, W., Blake, A. J., Ibers, J. A., & Woolfson, M. M. (Eds.). (2001). Crystal structure analysis: principles and practice. Oxford University Press.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.